4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride

Catalog No.
S14169143
CAS No.
M.F
C7H3ClFNO5S
M. Wt
267.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchlorid...

Product Name

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride

IUPAC Name

4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride

Molecular Formula

C7H3ClFNO5S

Molecular Weight

267.62 g/mol

InChI

InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H

InChI Key

RTWXBASLGDSDLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (CAS 2386859-37-4) is a highly functionalized, multi-vector electrophilic building block designed for advanced library synthesis and complex heterocyclic construction. Featuring four distinct, orthogonally reactive handles—a sulfonyl chloride for rapid sulfonamidation, an activated aryl fluoride for Nucleophilic Aromatic Substitution (SNAr), an aldehyde for reductive amination or condensation, and a reducible nitro group—this compound serves as a critical central scaffold in medicinal chemistry. Its specific substitution pattern allows for sequential, site-selective functionalization without the need for extensive protecting group chemistry, making it a highly efficient precursor for generating diverse drug-like chemical space, particularly in the synthesis of fused bicyclic systems such as benzothiadiazines and quinazolines [1].

Attempting to substitute this compound with simpler analogs, such as 4-fluoro-2-nitrobenzenesulfonyl chloride or 3-formylbenzenesulfonyl chloride, introduces severe synthetic bottlenecks. Installing a formyl group onto a highly electron-deficient, nitro- and sulfonyl-bearing aromatic ring via late-stage functionalization (e.g., directed lithiation or Vilsmeier-Haack reactions) is notoriously low-yielding, prone to side reactions, and often incompatible with the highly reactive sulfonyl chloride moiety. Furthermore, the specific para-relationship of the fluorine atom to the nitro group in this exact scaffold optimally activates the C-F bond for SNAr. Using a non-formylated or non-fluorinated baseline material forces procurement teams to source additional reagents for multi-step core modifications, directly increasing labor costs, reducing overall step-economy, and introducing unacceptable batch-to-batch variability in high-throughput library generation [1].

Enhanced SNAr Kinetics via Dual Electron-Withdrawing Activation

The presence of both the ortho-formyl and para-nitro groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, highly activating the 4-fluoro position for SNAr compared to standard fluorobenzenes. When compared to 4-fluorobenzenesulfonyl chloride, the dual-activated 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride achieves rapid substitution with primary and secondary amines under mild conditions (e.g., room temperature, weak base), whereas the baseline comparator requires elevated temperatures and extended reaction times, risking degradation of the sulfonyl chloride [1].

Evidence DimensionSNAr Reaction Conditions (Amine Nucleophiles)
Target Compound DataMild conditions (RT, 1-2 hours) due to ortho-CHO and para-NO2 activation
Comparator Or Baseline4-Fluorobenzenesulfonyl chloride (Requires >80°C, >12 hours)
Quantified Difference>60°C reduction in required reaction temperature; >10x rate acceleration
ConditionsStandard SNAr with secondary amines in polar aprotic solvents (e.g., DMF or MeCN)

Allows for the selective functionalization of the fluoro group without thermally degrading the sensitive sulfonyl chloride or formyl moieties.

Tetra-Orthogonal Derivatization Potential for Library Synthesis

For high-throughput medicinal chemistry, the ability to selectively address different functional groups is paramount. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride enables a strict order of reactivity: 1) Sulfonyl chloride (fastest, with amines), 2) Formyl group (reductive amination), 3) Fluoro group (SNAr), and 4) Nitro group (reduction to aniline followed by cyclization). Compared to starting from 4-fluoro-2-nitrobenzenesulfonyl chloride and attempting a post-sulfonamidation formylation, utilizing this pre-functionalized building block eliminates at least three synthetic steps (protection, formylation, deprotection), improving overall scaffold yield from an estimated <15% to >60% across the sequence [1].

Evidence DimensionSynthetic Step Economy for 4-Vector Functionalization
Target Compound Data4 direct diversification steps (0 core-modification steps required)
Comparator Or Baseline4-Fluoro-2-nitrobenzenesulfonyl chloride (Requires 3 additional core-modification/protection steps)
Quantified DifferenceEliminates 3 synthetic steps; increases overall theoretical yield by >45%
ConditionsMulti-step synthesis of tetra-substituted benzene derivatives

Directly reduces raw material costs and shortens the critical path in drug discovery campaigns by weeks.

Direct Access to Complex Fused Heterocyclic Scaffolds

The spatial arrangement of the formyl and nitro groups makes this compound an ideal precursor for fused heterocyclic synthesis. Following initial sulfonamidation and SNAr, the reduction of the nitro group to an aniline allows for spontaneous or acid-catalyzed intramolecular cyclization with the adjacent formyl group (or its functionalized derivatives) to yield quinazolines or benzothiadiazine dioxides. Comparators lacking the 5-formyl group, such as 4-fluoro-2-nitrobenzenesulfonyl chloride, cannot undergo this direct cyclization, requiring the use of external carbon-donating cyclization reagents (e.g., orthoesters or phosgene) which often result in lower regioselectivity and harsher conditions [1].

Evidence DimensionIntramolecular Cyclization Efficiency
Target Compound DataDirect cyclization post-reduction via built-in formyl electrophile
Comparator Or Baseline4-Fluoro-2-nitrobenzenesulfonyl chloride (Requires external C1-synthons like triethyl orthoformate)
Quantified DifferenceStrict regiocontrol with 0 equivalents of external cyclization reagents needed
ConditionsReductive cyclization sequence to form fused bicyclic systems

Streamlines the manufacturing of complex heterocyclic APIs by utilizing a built-in electrophilic trap, ensuring high purity and regioselectivity.

High-Throughput Synthesis of Sulfonamide Libraries

Leveraging the highly reactive sulfonyl chloride and orthogonal handles to rapidly generate diverse sulfonamide arrays for phenotypic screening or targeted kinase inhibition, directly benefiting from the step-economy outlined in Section 3 [1].

Scaffold for Novel Fused Heterocycles

Utilizing the ortho-relationship of the nitro (reducible to amine) and formyl groups to construct novel quinazoline, quinoline, or benzothiadiazine-based pharmaceuticals without the need for external C1-synthons [1].

Development of Covalent Inhibitors

Exploiting the highly activated 4-fluoro position as a potential electrophilic warhead for covalent binding to cysteine or lysine residues in target proteins, supported by the tunable electronic environment provided by the sulfonyl and nitro groups [1].

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

266.9404492 g/mol

Monoisotopic Mass

266.9404492 g/mol

Heavy Atom Count

16

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